Scientific Field: Agriculture, Horticulture
Application Summary: Pymetrozine is used on potato (S. tuberosum) and Chrysanthemum morifolium (C.
Methods of Application: Residues of pymetrozine in S. tuberosum and C.
Results: The detection rates of pymetrozine in S. tuberosum and C.
Scientific Field: Environmental Science, Public Health
Application Summary: This study was conducted to analyze Pymetrozine’s potential exposures through various environmental routes beyond the treatment areas.
Results: The potential total cancer risk for residents was estimated to be less than 1×10−6.
Scientific Field: Entomology, Agriculture
Application Summary: Pymetrozine is used to control sucking pests such as aphids, whiteflies, and planthoppers.
Methods of Application: Tests were carried out in the laboratory and under field conditions to evaluate its impact on beneficial arthropods.
Scientific Field: Agriculture, Pest Control
Application Summary: Pymetrozine controlled-release granules (CRG) (1%) showed great potential for field applications to control paddy planthoppers.
Results: Pymetrozine CRG (1%) overcame the rapid loss of biological function during treatment.
Pymetrozine is a pyridine azomethine insecticide primarily used to control homopteran pests such as aphids and whiteflies. It is chemically classified as 4,5-dihydro-6-methyl-4-[(E)-(3-pyridinyl-methylene)amino]-1,2,4-triazin-3(2H)-one, with a molecular formula of C10H11N5O and a molecular mass of 217.2 g/mol. The compound exhibits E/Z isomerism, although commercial formulations predominantly contain the E isomer. Pymetrozine is characterized by its crystalline solid state and has a melting point of approximately 217 °C, beyond which it decomposes .
Pymetrozine acts as a neuroactive insecticide that selectively targets chordotonal mechanoreceptors in insects. Its mechanism involves blocking the Transient Receptor Potential Vanilloid (TRPV) ion channels, disrupting normal physiological functions in pests. Studies indicate that pymetrozine has a high absorption rate in laboratory animals, with significant distribution to the liver and kidneys . Chronic exposure has been shown to affect muscle tissue in dogs, indicating potential systemic effects .
The synthesis of pymetrozine typically involves the reaction of acetaminotriazone with an acid under controlled conditions. Various patents describe methods for cleaner production processes that enhance yield and reduce environmental impact. For instance, one method utilizes kharophen triazone and acid in an acidolysis reaction to generate the desired compound efficiently .
Pymetrozine is predominantly used in agriculture as an insecticide for crops like rice, cotton, and tomatoes. Its selective action allows for effective pest control while minimizing harm to beneficial insects. Additionally, its unique mode of action makes it suitable for integrated pest management strategies .
Research on pymetrozine's interactions highlights its metabolic pathways and degradation products. Studies have identified several metabolites resulting from oxidative reactions within biological systems. For example, metabolites such as CGA 359009 arise from oxidative cleavage at the triazine methylene group, indicating complex metabolic interactions within treated organisms . Furthermore, pymetrozine's interactions with environmental factors like water pH influence its stability and degradation rates .
Pymetrozine shares structural and functional similarities with several other insecticides. Below are some comparable compounds:
Compound Name | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
Acetamiprid | Neonicotinoid | Nicotinic acetylcholine receptor agonist | Broad-spectrum activity |
Thiamethoxam | Neonicotinoid | Nicotinic acetylcholine receptor agonist | Systemic action in plants |
Imidacloprid | Neonicotinoid | Nicotinic acetylcholine receptor agonist | High toxicity to aquatic organisms |
Clothianidin | Neonicotinoid | Nicotinic acetylcholine receptor agonist | Persistent in soil |
Uniqueness of Pymetrozine: Unlike neonicotinoids that act on nicotinic receptors, pymetrozine specifically targets mechanoreceptors, providing a different mode of action that can be advantageous in managing resistance among pest populations.
Health Hazard